![molecular formula C28H20Cl2N2O2S B2895162 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one CAS No. 400087-06-1](/img/structure/B2895162.png)
2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one
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Description
Scientific Research Applications
Antibacterial and Anticancer Activities
Research demonstrates the synthesis of quinazolinone derivatives, including methods to improve their antibacterial and anticancer properties. For instance, a study focused on the synthesis, antibacterial evaluation, and structural analysis of a new quinazolinone derivative, highlighting its potential against bacterial strains (Geesi, 2020). Another study delved into the optimization of synthesis methods for quinazolinone derivatives, revealing their significant anticancer activity against certain cancer cell lines (Noolvi & Patel, 2013).
Antihistaminic and Anti-Inflammatory Properties
Quinazolinones have been explored for their H1-antihistaminic activity, with certain derivatives showing significant protection against histamine-induced bronchospasm in animal models, suggesting their potential as new antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007). Additionally, novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities, indicating their potential for developing new therapeutic agents (Dash et al., 2017).
Antiviral Effects
The antiviral activities of quinazolinone derivatives against respiratory and biodefense viruses have been investigated, with some compounds showing promising results against influenza A virus and other pathogens (Selvam et al., 2007). This highlights the potential of quinazolinone derivatives in treating viral infections.
Antihypertensive Activity
Quinazolinone derivatives have also been evaluated for their antihypertensive effects. A study reported the synthesis of novel triazolo-quinazolinone derivatives that exhibited significant antihypertensive activity in spontaneously hypertensive rats, suggesting their potential as new antihypertensive agents (Alagarsamy & Pathak, 2007).
properties
IUPAC Name |
2-benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O2S/c29-22-15-23(30)26(34-17-19-9-3-1-4-10-19)16-25(22)32-27(33)21-13-7-8-14-24(21)31-28(32)35-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLVYSWFAQKOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one |
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